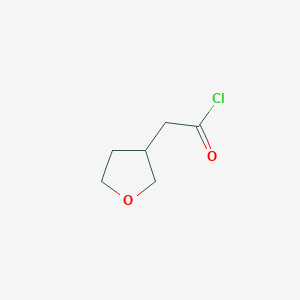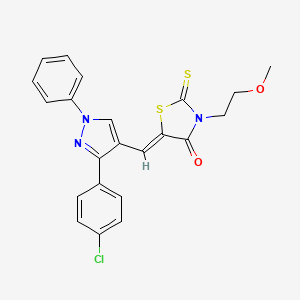
2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazole derivatives are known for their wide range of biological activities, including antimicrobial properties. The presence of the 4-methoxyphenyl group suggests potential for increased biological activity due to the electron-donating effects of the methoxy substituent, which can influence the electronic distribution within the molecule.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves cyclization reactions. For instance, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized by cyclization of the carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . This method could potentially be adapted for the synthesis of the compound , using appropriate starting materials and reagents to introduce the thioether and acetic acid functionalities.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing both sulfur and nitrogen atoms. The electronic properties of the ring can be influenced by substituents, such as the methoxy group, which can have resonance effects on the ring's electron density. The acetic acid moiety provides an additional functional group that can participate in hydrogen bonding and improve the solubility of the compound in polar solvents.
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including acylation, to form amides and other derivatives. For example, [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid was used to prepare new amides upon interaction with various amines . Similar acylation reactions could be expected with the compound , potentially leading to the formation of amide derivatives that could have different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of the acetic acid group suggests that the compound would be acidic and could form salts with bases. The methoxy group could increase the lipophilicity of the compound, potentially affecting its solubility in organic solvents. The thiadiazole ring itself is likely to contribute to the compound's stability and could affect its reactivity in chemical transformations.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Several studies have demonstrated the antimicrobial and antifungal potential of thiazolyl-acetic acid derivatives. For instance, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid showed significant antimicrobial activities against various strains of microbes, indicating their potential as antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016). Additionally, rhodanine-3-acetic acid derivatives were evaluated for their antimicrobial properties against a panel of bacteria, mycobacteria, and fungi, with some compounds showing high activity against Mycobacterium tuberculosis and Gram-positive bacteria (Krátký, Vinšová, & Stolaříková, 2017).
Fluorescent Chemical Sensors
The synthesis and fluorescence properties of thiazolyl-acetic acid derivatives have been explored for the selective determination of metal ions. A study on 2-(5-((3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyphenyl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid indicated its good selectivity to Co2+, suggesting its utility as a fluorescent chemical sensor for this metal ion (Li Rui-j, 2013).
Electrophilic Aromatic Reactivities
The study of electrophilic aromatic reactivities through the pyrolysis of esters, including thiazole derivatives, provides insights into the polarisability and reactivity of these compounds under different conditions. This research helps understand the chemical behavior of thiazolyl-acetic acid derivatives and their potential applications in organic synthesis (August, Davis, & Taylor, 1986).
Aldose Reductase Inhibitors
Thiazolyl-acetic acid derivatives have also been studied for their inhibitory activity against aldose reductase, an enzyme involved in diabetic complications. Compounds such as 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids exhibited potent inhibitory activity, highlighting their potential for the development of therapeutic agents for diabetes-related conditions (La Motta et al., 2008).
Mécanisme D'action
Thiazole derivatives exhibit their biological activities through various mechanisms. For instance, they can block the biosynthesis of certain bacterial lipids and/or exhibit other mechanisms against various bacterial species . The specific mechanism of action of “2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid” is not detailed in the available resources.
Propriétés
IUPAC Name |
2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c1-19-11-4-2-9(3-5-11)12(16)8-21-14-15-10(7-20-14)6-13(17)18/h2-5,7H,6,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUNUIGLZRYIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528274.png)



![3-(4-Chlorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2528281.png)
![N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide](/img/structure/B2528283.png)

![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]spiro[acridine-9,9'-fluorene]](/img/structure/B2528286.png)


![cyclohexyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2528292.png)
![2-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2528293.png)
![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-1-(3,4-dihydro-2H-chromen-6-yl)methanamine;hydrochloride](/img/structure/B2528294.png)